molecular formula OSSn B14719586 Sulfanylidenestannanone CAS No. 12202-04-9

Sulfanylidenestannanone

Cat. No.: B14719586
CAS No.: 12202-04-9
M. Wt: 166.78 g/mol
InChI Key: KUYVYOGFOZGGKU-UHFFFAOYSA-N
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Description

Sulfanylidenestannanone is an organotin compound characterized by the presence of a sulfur atom double-bonded to a tin atom, with an additional oxygen atom bonded to the tin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfanylidenestannanone typically involves the reaction of tin(IV) chloride with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate complex, which upon further reaction with an oxidizing agent, yields this compound. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: A base such as sodium hydroxide is often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where tin(IV) chloride and thiourea are reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the compound. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Sulfanylidenestannanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.

    Substitution: The sulfur atom in this compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Nucleophiles: Halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Sulfanylidenestannanone has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organotin compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of sulfanylidenestannanone involves its interaction with biological molecules through the sulfur and tin atoms. The compound can form complexes with proteins and enzymes, potentially inhibiting their activity. The molecular targets and pathways involved include:

    Enzyme Inhibition: this compound can inhibit enzymes by binding to their active sites.

    Protein Binding: The compound can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Sulfanylideneoxastannanone: Similar structure but with an oxygen atom instead of sulfur.

    Sulfanylidenechlorostannanone: Contains a chlorine atom in place of the oxygen atom.

Uniqueness

Sulfanylidenestannanone is unique due to its specific combination of sulfur and tin atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form complexes with biological molecules makes it a valuable compound for research and industrial applications.

Properties

CAS No.

12202-04-9

Molecular Formula

OSSn

Molecular Weight

166.78 g/mol

IUPAC Name

oxo(sulfanylidene)tin

InChI

InChI=1S/O.S.Sn

InChI Key

KUYVYOGFOZGGKU-UHFFFAOYSA-N

Canonical SMILES

O=[Sn]=S

Origin of Product

United States

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